4-Phenoxybutane-1-thiol can be sourced from various chemical libraries and databases, including PubChem, which provides comprehensive data on its chemical properties, biological activities, and literature references. It falls under the category of organosulfur compounds, specifically thiols, which are characterized by the presence of a sulfhydryl group. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-phenoxybutanethiol, reflecting its structural components.
The synthesis of 4-Phenoxybutane-1-thiol can be achieved through several methods, with one common approach being the nucleophilic substitution reaction involving phenol derivatives and appropriate alkyl halides.
This method allows for good functional group tolerance and can yield 4-Phenoxybutane-1-thiol in moderate to high yields depending on the specific conditions used.
The molecular structure of 4-Phenoxybutane-1-thiol can be described as follows:
The compound's three-dimensional structure can be analyzed using computational chemistry tools such as molecular modeling software, which can provide insights into bond angles, torsional strain, and steric interactions.
4-Phenoxybutane-1-thiol participates in various chemical reactions due to its thiol functional group.
These reactions highlight the versatility of 4-Phenoxybutane-1-thiol in synthetic organic chemistry.
The mechanism by which 4-Phenoxybutane-1-thiol exerts its chemical reactivity primarily involves:
This mechanism is critical for understanding how 4-Phenoxybutane-1-thiol can be utilized in various synthetic pathways.
These properties influence its handling and applications in laboratory settings.
4-Phenoxybutane-1-thiol finds applications across multiple scientific domains:
Nucleophilic substitution provides the most direct route to 4-phenoxybutane-1-thiol through thiolate anion displacement on halogenated precursors. The reaction typically employs 4-chloro-1-phenoxybutane as the electrophilic substrate, reacting with thiourea followed by alkaline hydrolysis to generate the target thiol. This classic two-step sequence (thiourea route) proceeds via isolable isothiouronium salts that serve as thiol equivalents, preventing undesirable oxidation during synthesis:
Step 1:4-Chloro-1-phenoxybutane + Thiourea → S-(4-Phenoxybutyl)isothiouronium Chloride
Step 2:S-(4-Phenoxybutyl)isothiouronium Chloride + NaOH → 4-Phenoxybutane-1-thiol
The reaction kinetics demonstrate pseudo-first-order behavior under excess nucleophile conditions, with rate constants (k~N~) highly dependent on solvent polarity and temperature. Polar aprotic solvents like dimethylformamide (DMF) accelerate the displacement by enhancing nucleophile solubility and activity. Computational studies reveal a concerted S~N~2 mechanism with a bimolecular transition state characterized by partial C-S bond formation and C-Cl bond cleavage. The reaction exhibits a Brønsted-type β~nuc~ value of approximately 0.8, consistent with a transition state with significant nucleophile involvement [5].
Alternative nucleophiles include thioacetate anions, enabling one-pot synthesis through nucleophilic displacement followed by deprotection:4-Chloro-1-phenoxybutane + KSCOCH~3~ → 4-Phenoxybutyl thioacetate → Hydrolysis → 4-Phenoxybutane-1-thiol
This approach avoids malodorous intermediates and provides higher yields (typically 75-85%) due to superior stability of thioester intermediates toward oxidation. The reaction requires careful pH control during deprotection to prevent competing hydrolysis of the phenoxy group [2] [5].
Table 1: Nucleophilic Thiolation Reagents for 4-Phenoxybutane-1-thiol Synthesis
| Nucleophile | Intermediate | Reaction Conditions | Yield Range | Advantages |
|---|---|---|---|---|
| Thiourea | Isothiouronium salt | Refluxing ethanol, then NaOH | 60-70% | Economical reagents |
| Thioacetic Acid | Thioester | 80-100°C, no solvent | 75-85% | Air-stable intermediate |
| Sodium Hydrogen Sulfide | None | Phase-transfer conditions | 65-75% | Single-step process |
| Potassium Thioacetate | Thioester | DMF, 60°C | 80-88% | Fast reaction kinetics |
Advanced nucleophilic systems leverage maleimide-type reagents (e.g., N-(4-Anilinophenyl)maleimide) that function as thiol-protecting groups with fluorogenic properties. These reagents facilitate both synthesis and analytical detection through fluorescence switching mechanisms upon adduct formation. Similarly, halogenobenzofurazan derivatives (ABD-F, DBD-F) serve as activating agents that enhance nucleophilic displacement through neighboring group participation, enabling reactions at remarkably low concentrations (sub-picomole detection limits) [2].
Friedel-Crafts chemistry provides an alternative approach to 4-phenoxybutane-1-thiol through arylation of thiol-containing precursors. This strategy employs Lewis acid-catalyzed coupling between phenol derivatives and 4-mercaptobutanol derivatives. The reaction typically utilizes 4-chlorobutanethiol or its thioacetate-protected variant with phenol under Friedel-Crafts conditions:
Phenol + Cl(CH~2~)~4~SCOCH~3~ → AlCl~3~ → 4-Phenoxybutyl thioacetate → Deprotection
The reaction proceeds via electrophilic aromatic substitution where the catalyst (AlCl~3~ or ZnCl~2~) activates the halogenated thiol precursor toward nucleophilic attack by phenol's oxygen. Catalyst selection critically influences regioselectivity and yield, with zinc chloride offering superior performance for oxygen alkylation versus competing sulfur alkylation:
Table 2: Catalyst Performance in Friedel-Crafts Synthesis of 4-Phenoxybutyl Thioacetate
| Catalyst | Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Regioselectivity (O- vs S-alkylation) |
|---|---|---|---|---|---|
| AlCl~3~ | 10-15 | 80 | 4 | 60-65 | 8:1 |
| ZnCl~2~ | 15-20 | 70 | 3 | 75-82 | 12:1 |
| BF~3~·OEt~2~ | 20 | 60 | 6 | 55-60 | 6:1 |
| FeCl~3~ | 25 | 85 | 5 | 50-58 | 5:1 |
Microwave-assisted Friedel-Crafts alkylation significantly enhances reaction efficiency, reducing typical reaction times from hours to minutes while improving yields by 10-15%. This technique employs sealed-vessel conditions at 100-120°C with controlled power input, facilitating cleaner reactions with minimized side products. The catalytic mechanism involves Lewis acid coordination to the halogen atom, generating a carbocation-like transition state stabilized by the sulfur atom's polarizability [7] [10].
Recent advances employ heterogeneous catalysts like montmorillonite K10-supported zinc chloride, enabling catalyst recovery and reuse while maintaining consistent yields (78-82%) across five cycles. This approach aligns with green chemistry principles by eliminating aqueous workup steps and reducing metal contamination in products [10].
Catalytic hydrogenation offers a redox-neutral pathway to 4-phenoxybutane-1-thiol through selective sulfur transfer reactions. Two principal strategies dominate this approach: hydrothiolation of alkenyl aryl ethers and hydrogenolysis of disulfide intermediates. The hydrothiolation route employs platinum or rhodium catalysts to effect Markovnikov addition of thioacids across the double bond of 4-vinylphenyl ether:
4-CH~2~=CH-OC~6~H~5~ + HSCOCH~3~ → PtO~2~ → 4-Phenoxybutyl thioacetate
Yields range from 65-75% with excellent regioselectivity (>95% anti-Markovnikov orientation). The reaction mechanism involves metal-hydride insertion into the terminal alkene, followed by thioester migration. Catalyst modification with triphenylphosphine ligands enhances both activity and selectivity by modulating metal electrophilicity [4] [7].
The hydrogenolysis approach utilizes cobalt-catalyzed hydrogen transfer to reduce disulfide bonds in situ. This method first prepares the symmetrical disulfide [(4-phenoxybutyl)disulfide] through oxidative coupling of thiol precursors, followed by controlled reduction:
Step 1: 2 HS(CH~2~)~4~OC~6~H~5~ → [O] → (OC~6~H~5~(CH~2~)~4~S-)2Step 2: (OC~6~H~5~(CH~2~)~4~S-)2 + H~2~ → Co(BF~4~)_2~ catalyst → 2 HS(CH~2~)~4~OC~6~H~5~
Cobalt(II) tetrafluoroborate hexahydrate [Co(BF~4~)_2~·6H~2~O] demonstrates exceptional efficiency for this transformation at mild temperatures (25-40°C) and low hydrogen pressures (1-3 atm). The catalyst operates through a homolytic cleavage mechanism where cobalt(II) activates molecular hydrogen, generating cobalt hydride species that undergo hydrogen atom transfer to the disulfide bond. This method achieves 85-90% yields with minimal over-reduction byproducts [7].
Recent innovations employ bifunctional catalysts containing both Lewis acidic metals (zinc, aluminum) and redox-active centers (cobalt, nickel). These catalysts simultaneously activate disulfide bonds and molecular hydrogen, enabling reactions at ambient temperature without pressurized equipment. The cobalt-salen complex modified with pendant zinc chloride sites demonstrates particular efficiency, achieving quantitative disulfide reduction within 2 hours at room temperature [4].
Sustainable synthesis of 4-phenoxybutane-1-thiol emphasizes solvent reduction, catalyst recyclability, and energy-efficient activation. Leading approaches include:
Mechanochemical Synthesis: Solvent-free ball milling enables direct coupling between 4-bromo-1-phenoxybutane and thiourea with potassium carbonate base. This method achieves 80% yield within 45 minutes through tribochemical activation, where mechanical force generates reactive surfaces and localized high temperatures. The process eliminates solvent waste and reduces energy consumption by >90% compared to solution-phase methods [9].
Aqueous Micellar Catalysis: Amphiphilic catalysts (e.g., TPGS-750-M) create nanoreactor environments where both hydrophobic and hydrophilic reactants solubilize. The synthesis of 4-phenoxybutane-1-thiol from 4-chloro-1-phenoxybutane and sodium sulfide proceeds in water at ambient temperature with 75% yield. The micellar encapsulation enhances local reactant concentration while protecting the thiol product from oxidation [9] [10].
Photoredox Thiolation: Visible-light-mediated reactions using Ru(bpy)~3~Cl~2~ catalyst generate thiyl radicals from thioacetic acid, which add to 4-phenoxybutene. This anti-Markovnikov hydrothiolation provides 82% yield under mild conditions (room temperature, 24 hours) with excellent atom economy. The reaction employs household LED lamps (450 nm) as energy source, significantly reducing thermal energy requirements [5].
Continuous Flow Processing: Microreactor technology enables rapid, safe synthesis of 4-phenoxybutane-1-thiol through precise residence time control. A representative system mixes 4-chloro-1-phenoxybutane and thiourea in ethanol at 120°C with 2-minute residence time, achieving 85% conversion with automated in-line extraction. This approach minimizes hazardous intermediate handling and improves thermal management for exothermic thiolation steps [10].
Table 3: Green Metrics Comparison for 4-Phenoxybutane-1-thiol Synthesis
| Method | Process Mass Intensity (g/g) | E-factor | Energy Consumption (kJ/mol) | Carbon Footprint (kg CO~2~/kg) |
|---|---|---|---|---|
| Traditional Thiourea Route | 32 | 26 | 850 | 15.2 |
| Mechanochemical Synthesis | 8 | 2.5 | 35 | 2.1 |
| Aqueous Micellar Catalysis | 12 | 5 | 120 | 3.8 |
| Continuous Flow Processing | 18 | 8 | 280 | 6.5 |
The emerging electrochemical synthesis approach achieves direct coupling between phenol and 4-mercaptobutanol derivatives through anodic oxidation. This mediator-free method generates phenoxonium intermediates at the anode surface that undergo nucleophilic attack by thiolate anions. Undivided cells with carbon electrodes provide 70% yield at room temperature with electricity as the sole oxidant, eliminating chemical oxidants and associated waste [5] [9].
CAS No.: 16899-07-3
CAS No.: 61081-59-2
CAS No.: 67707-87-3
CAS No.: